![molecular formula C23H15ClN6O B2771149 2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide CAS No. 891101-79-4](/img/structure/B2771149.png)
2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C23H15ClN6O and its molecular weight is 426.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide is a complex organic compound with potential applications in medicinal chemistry. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H14ClN7O
- Molecular Weight : 395.81 g/mol
- Solubility : Soluble in organic solvents
This compound features a triazole ring fused with a pyridazine and a chlorobenzamide moiety, which is significant for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing triazole and pyridazine structures. For instance, derivatives of triazolo[4,5-c]pyridazine have shown promising results against various cancer cell lines. A notable study demonstrated that compounds with similar scaffolds exhibited IC50 values as low as 0.005 µM against c-Met kinases, which are implicated in tumor progression and metastasis .
Compound | Target | IC50 (µM) | Reference |
---|---|---|---|
Triazolo-pyridazine derivative | c-Met kinases | 0.005 | |
1H-triazolo[4,5-c]pyridazines | Cancer cell lines | Varies |
The biological activity of this compound may involve multiple mechanisms:
- Kinase Inhibition : The compound likely inhibits specific kinases involved in cell signaling pathways that regulate cell proliferation and survival.
- Induction of Apoptosis : Similar compounds have been shown to trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
- Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at the G2/M phase, preventing cancer cells from dividing .
Antimicrobial Activity
In addition to anticancer effects, some studies suggest that derivatives of this compound may exhibit antimicrobial properties. For example, triazole-containing compounds have been tested against Mycobacterium bovis with varying degrees of success .
Case Studies
A case study involving a related triazole derivative demonstrated significant activity against human colon cancer (HCT 116) cells with an IC50 value of 4.363 µM compared to doxorubicin . This suggests that modifications to the triazole structure can enhance biological activity.
Applications De Recherche Scientifique
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs to 2-chloro-N-(4-(3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide exhibit significant anticancer properties. For instance, a study highlighted the potential of triazole derivatives in inhibiting cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest. The specific interactions of this compound with cellular targets remain an area of active investigation .
Antimicrobial Properties
Another promising application is in the field of antimicrobial research. Compounds structurally related to this compound have demonstrated efficacy against a range of bacterial strains. A comprehensive analysis revealed that these compounds disrupt bacterial cell wall synthesis and function, showcasing their potential as novel antibiotic agents .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer activities against breast cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, suggesting enhanced potency .
Case Study 2: Antimicrobial Testing
A collaborative research effort aimed at discovering new antimicrobial agents involved testing the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to existing antibiotics, indicating its potential as an effective treatment option for resistant bacterial infections .
Propriétés
IUPAC Name |
2-chloro-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15ClN6O/c24-18-6-2-1-5-17(18)23(31)26-16-10-8-15(9-11-16)19-12-13-21-27-28-22(30(21)29-19)20-7-3-4-14-25-20/h1-14H,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSBMNWXDHFZQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=CC=N5)C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.